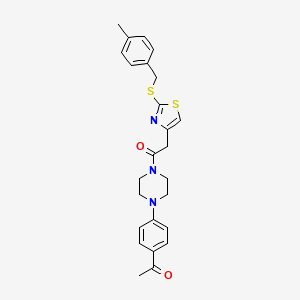
1-(4-(4-Acetylphenyl)piperazin-1-yl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(4-Acetylphenyl)piperazin-1-yl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)ethanone is a useful research compound. Its molecular formula is C25H27N3O2S2 and its molecular weight is 465.63. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 1-(4-(4-acetylphenyl)piperazin-1-yl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)ethanone is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and parasitology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy against various cell lines, and relevant case studies.
- Molecular Formula: C23H24N4O2S
- Molecular Weight: 420.5 g/mol
- CAS Number: 1251548-51-2
- Anticancer Activity : The compound has shown promising results in inhibiting the growth of various cancer cell lines. Research indicates that it may induce apoptosis through the activation of caspases and inhibition of poly (ADP-ribose) polymerase (PARP), which is critical in DNA repair mechanisms.
- Antimicrobial Properties : Preliminary studies suggest that the compound exhibits activity against certain protozoan parasites, notably Plasmodium falciparum, the causative agent of malaria. The compound's structural components may contribute to its ability to disrupt the life cycle of these parasites.
Anticancer Studies
A study published in 2022 evaluated the efficacy of various piperazine derivatives, including our target compound, against human breast cancer cell lines. The results indicated:
- IC50 Values : The compound exhibited an IC50 value of approximately 18 μM against estrogen receptor-positive breast cancer cells, indicating moderate efficacy .
Antimalarial Activity
Research conducted on related piperazine derivatives has demonstrated their potential to inhibit P. falciparum growth:
- Compounds similar in structure to our target showed significant inhibition of parasite development at concentrations as low as 1 mM, with selectivity towards infected cells .
Data Table: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| Anticancer | Human breast cancer cells | 18 | |
| Antimalarial | Plasmodium falciparum | <1 | |
| Antiamoebic | Entamoeba histolytica | >6 |
Case Studies
- Breast Cancer Inhibition : In a controlled laboratory setting, compounds structurally related to our target were tested for their effects on breast cancer cell viability. The results indicated a significant reduction in cell proliferation, attributed to apoptosis induction via PARP inhibition .
- Antimalarial Efficacy : A comparative study highlighted that certain piperazine derivatives showed superior activity against P. falciparum compared to traditional antimalarial drugs like mefloquine, suggesting a potential new avenue for malaria treatment .
Propiedades
IUPAC Name |
1-[4-(4-acetylphenyl)piperazin-1-yl]-2-[2-[(4-methylphenyl)methylsulfanyl]-1,3-thiazol-4-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O2S2/c1-18-3-5-20(6-4-18)16-31-25-26-22(17-32-25)15-24(30)28-13-11-27(12-14-28)23-9-7-21(8-10-23)19(2)29/h3-10,17H,11-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJVQPKSEGJPBJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC(=CS2)CC(=O)N3CCN(CC3)C4=CC=C(C=C4)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














